N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine
Description
N¹-Cyclooctyl-N²-(heptan-2-yl)ethane-1,2-diamine is a vicinal diamine derivative with a cyclooctyl group attached to the N¹ position and a branched heptan-2-yl substituent at N². This compound belongs to a broader class of ethane-1,2-diamines, which are characterized by their two amine groups separated by an ethylene backbone. Such diamines are of interest in coordination chemistry, medicinal chemistry, and materials science due to their ability to act as ligands, modulate physicochemical properties, and participate in supramolecular interactions .
Properties
CAS No. |
627527-66-6 |
|---|---|
Molecular Formula |
C17H36N2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
N-cyclooctyl-N'-heptan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H36N2/c1-3-4-8-11-16(2)18-14-15-19-17-12-9-6-5-7-10-13-17/h16-19H,3-15H2,1-2H3 |
InChI Key |
YKPAIKBCCWHREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCNC1CCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine typically involves the reaction of cyclooctylamine with heptan-2-ylamine in the presence of ethane-1,2-diamine. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine may involve the use of large-scale reactors and continuous flow systems. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using various analytical techniques to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions are often carried out in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethane-1,2-diamines.
Scientific Research Applications
N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N1-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the amine groups significantly influence molecular weight, solubility, and steric effects. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Lipophilicity : The cyclooctyl and heptan-2-yl groups in the target compound contribute to higher lipophilicity compared to smaller rings (e.g., cyclohexyl) or aromatic substituents. This property may enhance membrane permeability in biological systems .
- Thermal Stability : Branched alkyl chains (e.g., heptan-2-yl) generally improve thermal stability compared to linear chains due to reduced molecular packing .
Challenges :
- Bulky substituents (e.g., cyclooctyl) may lower reaction yields due to steric hindrance during condensation steps.
- Branched alkyl chains require precise stoichiometry to avoid side products .
Biological Activity
N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is an organic compound that has garnered attention in various fields of biological and medicinal research. This article reviews its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H36N2
- Molecular Weight : 280.5 g/mol
- CAS Number : 627524-83-8
- IUPAC Name : N'-[(1R)-1-cyclohexylethyl]-N-cyclooctylethane-1,2-diamine
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, potentially leading to:
- Inhibition of Cell Proliferation : The compound may inhibit enzymes involved in cell cycle regulation, making it a candidate for anticancer therapies.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells by targeting specific enzymes. |
| Antimicrobial | Shows activity against various bacterial strains; potential for infection treatment. |
| Neuroprotective | Investigated for effects on neurological disorders; may protect neuronal cells. |
Case Studies and Research Findings
-
Anticancer Properties
- A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy
- Neuroprotective Effects
Future Directions
Ongoing research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in living organisms.
- Mechanistic Studies : To identify specific molecular targets and pathways involved in its biological effects.
- Formulation Development : Exploring novel delivery methods to enhance bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
